Product packaging for 2-(4-Chlorophenoxy)malondialdehyde(Cat. No.:CAS No. 849021-40-5)

2-(4-Chlorophenoxy)malondialdehyde

Cat. No.: B1364558
CAS No.: 849021-40-5
M. Wt: 198.6 g/mol
InChI Key: PXSIXELVDKBAKQ-UHFFFAOYSA-N
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Description

Contextualization within the Class of Substituted Malondialdehyde Derivatives

Malondialdehyde (MDA) is a naturally occurring product of lipid peroxidation and a well-known biomarker for oxidative stress. numberanalytics.comnih.govnih.gov Structurally, it is a dicarbonyl compound that primarily exists in its more stable enol form. wikipedia.org Substituted malondialdehydes are a class of compounds where one of the hydrogen atoms on the central carbon of the malondialdehyde backbone is replaced by another functional group. This substitution can significantly alter the chemical and physical properties of the parent molecule.

2-(4-Chlorophenoxy)malondialdehyde fits into this class as an aryloxy-substituted derivative. The introduction of the 4-chlorophenoxy group at the 2-position is expected to influence the electron density, reactivity, and potential applications of the malondialdehyde core. The study of such derivatives is crucial for understanding structure-activity relationships and for the development of new reagents and materials. While the parent malondialdehyde has been extensively studied, specific substituted derivatives like the 2-(4-chlorophenoxy) variant remain largely uncharacterized in scientific literature, representing a niche area for further investigation.

Significance of the 4-Chlorophenoxy Moiety in Organic Synthesis and Material Science Contexts

The 4-chlorophenoxy group is a common structural motif found in a variety of organic compounds, most notably in the phenoxy herbicide family, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). wikipedia.org In the context of organic synthesis, the 4-chlorophenoxy moiety can be introduced to modulate the biological activity and physicochemical properties of a molecule. The chlorine atom at the para position is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of adjacent functional groups.

In material science, the incorporation of chlorophenoxy groups into polymer backbones can impart specific properties. For instance, these groups can enhance thermal stability, flame retardancy, and modify the solubility and mechanical properties of polymers. bldpharm.com The presence of the chlorine atom can also provide a site for further functionalization or cross-linking. While specific applications of materials containing the this compound unit are not documented, the general properties of chlorophenoxy-containing materials suggest potential for the development of novel functional polymers.

Current Gaps and Future Directions in Academic Inquiry Pertaining to the Compound

A thorough review of the existing scientific literature reveals a significant gap in the knowledge base specifically concerning this compound. While chemical suppliers list the compound, providing basic data such as its CAS number and melting point, there is a notable absence of peer-reviewed research articles detailing its synthesis, comprehensive characterization, reactivity, and potential applications. sigmaaldrich.com

This lack of information presents a clear opportunity for future research. Key areas that warrant investigation include:

Development and optimization of a synthetic route: A plausible method for its synthesis could involve the Vilsmeier-Haack formylation of a suitable 4-chlorophenoxyacetic acid derivative. numberanalytics.comchemistrysteps.comorganic-chemistry.org However, a detailed experimental procedure and characterization of the product are yet to be published.

Comprehensive Spectroscopic and Structural Analysis: Detailed analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography would provide a definitive structural confirmation and a deeper understanding of its electronic properties.

Exploration of its Reactivity: The reactivity of the dialdehyde (B1249045) functionality in the presence of the 4-chlorophenoxy group should be investigated. This includes its potential as a precursor for the synthesis of heterocyclic compounds, polymers, and other novel organic molecules.

Investigation of Potential Applications: Based on the properties of related compounds, future studies could explore its potential in areas such as:

Material Science: As a monomer for the synthesis of functional polymers with tailored properties.

Organic Synthesis: As a versatile building block for the construction of more complex molecules.

Biological and Medicinal Chemistry: Given the biological activity of many chlorophenoxy compounds, its potential as a bioactive agent could be a long-term research goal, although this would require extensive and currently unavailable data.

The table below summarizes the key research areas and the current knowledge gaps for this compound.

Research AreaCurrent StatusFuture Directions
Synthesis No detailed published method.Development of a reliable synthetic protocol (e.g., via Vilsmeier-Haack reaction).
Characterization Basic data (CAS, m.p.) available from suppliers. sigmaaldrich.comComprehensive spectroscopic (NMR, IR, MS) and structural (X-ray) analysis.
Reactivity Undocumented.Systematic study of its reactions as a dicarbonyl compound and as a substituted aromatic ether.
Applications None reported.Exploration as a monomer in polymer synthesis, a building block in organic synthesis, and for potential biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO3 B1364558 2-(4-Chlorophenoxy)malondialdehyde CAS No. 849021-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenoxy)propanedial
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InChI

InChI=1S/C9H7ClO3/c10-7-1-3-8(4-2-7)13-9(5-11)6-12/h1-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSIXELVDKBAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C=O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395149
Record name 2-(4-chlorophenoxy)propanedial
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Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-40-5
Record name 2-(4-Chlorophenoxy)propanedial
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Record name 2-(4-chlorophenoxy)propanedial
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Record name 2-(4-Chlorophenoxy)malondialdehyde
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Advanced Synthetic Strategies for 2 4 Chlorophenoxy Malondialdehyde

Synthetic Pathways to Access the 4-Chlorophenoxy-Substituted Malondialdehyde Core

The creation of the 2-(4-chlorophenoxy)malondialdehyde structure can be approached through several strategic pathways. These include the adaptation of classical malondialdehyde syntheses, the introduction of the key phenoxy substituent onto a precursor molecule, and the exploration of more direct one-pot methodologies.

Adaptation of Established Malondialdehyde Syntheses for 2-Substituted Derivatives

Traditional syntheses of malondialdehyde (MDA) often rely on the hydrolysis of precursors like 1,1,3,3-tetramethoxypropane (B13500) or 1,1,3,3-tetraethoxypropane. wikipedia.orglibretexts.org For 2-substituted derivatives, a prominent and adaptable method is the Vilsmeier-Haack reaction. wikipedia.orgajchem-a.comgoogle.com This reaction typically involves the formylation of an activated methylene (B1212753) group adjacent to a directing group. For instance, compounds with an active methylene or methyl group can be formylated under Vilsmeier conditions to produce malondialdehydes. wikipedia.org

The general mechanism of the Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and a halide, such as phosphoryl chloride (POCl₃) or oxalyl chloride. wikipedia.orgajchem-a.com This electrophilic reagent then reacts with an electron-rich species. In the context of producing a 2-substituted malondialdehyde, a precursor containing a methylene group activated by the 4-chlorophenoxy substituent would be required. The reaction proceeds through an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final dialdehyde (B1249045). wikipedia.org

Synthetic Approaches for Introducing the 4-Chlorophenoxy Group onto Malondialdehyde Precursors

A key strategic step is the introduction of the 4-chlorophenoxy moiety. This is typically achieved by reacting a malonate ester, such as diethyl malonate, with a suitable 4-chlorophenylating agent. Diethyl malonate is a common starting material due to the acidity of its α-hydrogens, making it amenable to deprotonation and subsequent nucleophilic attack. libretexts.orgwikipedia.orgwikipedia.org

Copper-catalyzed cross-coupling reactions, specifically the Ullmann condensation, are a well-established method for forming aryl ethers. google.com This reaction can be adapted to couple 4-chlorophenol (B41353) with diethyl malonate in the presence of a copper catalyst and a base. Modern variations of the Ullmann ether synthesis often utilize soluble copper catalysts and ligands to achieve the transformation under milder conditions than traditional methods, which required high temperatures. google.com

More recent advancements in cross-coupling chemistry have demonstrated the efficacy of both copper- and palladium-catalyzed C-arylation of active methylene compounds like diethyl malonate. ajchem-a.comwikipedia.orgwikipedia.orgajchem-a.com For instance, the coupling of aryl iodides with diethyl malonate can be achieved in good yields using a copper(I) iodide catalyst with a phenol-based ligand. ajchem-a.comwikipedia.org Similarly, palladium catalysts with sterically hindered phosphine (B1218219) ligands have been shown to effectively couple aryl bromides and chlorides with malonate esters. ajchem-a.com A plausible synthetic route would therefore involve the reaction of 4-chloroiodobenzene or 4-chlorobromobenzene with diethyl malonate in the presence of a suitable catalyst system to form diethyl 2-(4-chlorophenoxy)malonate.

Once the substituted malonic ester, diethyl 2-(4-chlorophenoxy)malonate, is synthesized, it must be converted to the corresponding dialdehyde. A common two-step approach involves the reduction of the diester to the corresponding 1,3-diol, followed by oxidation.

Reduction to Diol: The reduction of substituted malonates to 1,3-diols can be accomplished using strong reducing agents. google.com Sodium aluminum hydride has been shown to be effective for this transformation. google.com This provides a more economical alternative to other reducing agents like lithium aluminum hydride.

Oxidation to Dialdehyde: The resulting 2-(4-chlorophenoxy)propane-1,3-diol can then be oxidized to the target malondialdehyde. Several mild oxidation methods are suitable for this conversion to avoid over-oxidation to the carboxylic acid. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is a well-regarded method for converting primary alcohols to aldehydes under mild conditions. wikipedia.orgyoutube.comyoutube.comorganic-chemistry.org Another highly effective reagent is the Dess-Martin periodinane (DMP), which offers high selectivity, neutral pH conditions, and straightforward workup. wikipedia.orgwikipedia.orgorgsyn.orgcommonorganicchemistry.comalfa-chemistry.com The oxidation of 1,3-diols with DMP has been shown to be particularly efficacious in forming 1,3-dicarbonyl compounds. orgsyn.org

A summary of potential synthetic precursors and their corresponding synthetic methodologies is presented in the table below.

PrecursorSynthetic MethodProduct
Diethyl malonate and 4-chloroiodobenzeneCopper-catalyzed C-O coupling (Ullmann-type reaction)Diethyl 2-(4-chlorophenoxy)malonate
Diethyl 2-(4-chlorophenoxy)malonateReduction with Sodium Aluminum Hydride2-(4-Chlorophenoxy)propane-1,3-diol
2-(4-Chlorophenoxy)propane-1,3-diolOxidation with Dess-Martin Periodinane or Swern OxidationThis compound

Investigation of One-Step Methodologies for Direct Formation of Malondialdehyde Derivatives

The development of one-step methodologies for the direct formation of this compound is an area of ongoing research interest. Such a process would ideally involve the direct reaction of 4-chlorophenol or a derivative with a malondialdehyde equivalent. However, the high reactivity of the malondialdehyde core makes this a significant synthetic challenge.

One potential, though speculative, approach could involve a modified Vilsmeier-Haack reaction where the 4-chlorophenoxy group is introduced concurrently with the formylation. This would likely require carefully designed starting materials and reaction conditions to control the regioselectivity and prevent undesired side reactions. As of now, established and reliable one-pot syntheses for this specific compound are not widely reported in the literature, highlighting the need for the multi-step pathways described previously.

Derivatization Chemistries for Tailored this compound Analogues

The presence of the reactive dialdehyde functionality and the aromatic ring in this compound opens up numerous possibilities for creating a diverse range of analogues for specific scientific investigations.

Synthesis of Functional Derivatives for Specific Research Applications

The true synthetic utility of this compound lies in its ability to serve as a versatile building block for more complex molecules. The two aldehyde groups can readily undergo condensation reactions with a variety of nucleophiles to form a wide array of heterocyclic and other functional derivatives.

The reaction of malondialdehydes with compounds containing primary amine groups is a cornerstone of its derivatization chemistry. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. wikipedia.org Similarly, condensation with amidines or ureas can be employed to construct pyrimidine (B1678525) rings, a core structure in many biologically active compounds.

The 4-chlorophenoxy group itself can also be a site for further modification, although the electron-withdrawing nature of the chlorine atom deactivates the ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution of the chlorine atom is a possibility, particularly if the ring is further activated by other substituents or if harsh reaction conditions are employed.

Below is a table outlining potential derivatization reactions and the resulting compound classes.

ReactantReaction TypeProduct Class
Hydrazine (B178648) / Substituted HydrazinesCondensationPyrazoles
Urea / ThioureaCondensationBarbiturates / Thiobarbiturates
AmidinesCondensationPyrimidines
Primary AminesCondensationEnaminones
Active Methylene CompoundsKnoevenagel CondensationPoly-functionalized open-chain or cyclic compounds

These derivatization strategies allow for the generation of a library of this compound analogues with tailored electronic and steric properties, making them valuable tools for a range of research applications, from medicinal chemistry to materials science.

Challenges in Isolation and Purification of Sensitive Malondialdehyde Derivatives

The isolation and purification of malondialdehyde (MDA) and its derivatives, including this compound, present significant challenges due to their inherent chemical reactivity and instability. scholars.directsemanticscholar.org Malondialdehyde is a highly reactive compound that can readily participate in reactions with a variety of biological and chemical molecules. scholars.directsemanticscholar.org

One of the primary difficulties stems from the high reactivity of the dialdehyde functional group. This reactivity leads to the formation of numerous adducts and derivatives, which can have similar spectroscopic and chromatographic properties, making separation difficult. scholars.directsemanticscholar.org For instance, MDA is known to react with molecules containing amino groups, such as amino acids and proteins, which can complicate purification from complex mixtures. nih.gov

Furthermore, the stability of malondialdehyde derivatives is a concern. The parent compound, malondialdehyde, has a boiling point of 108°C, and derivatization procedures often require high temperatures, which can lead to sample loss through evaporation. scholars.direct While derivatization is a common strategy to improve stability and detectability, for example by using reagents like thiobarbituric acid (TBA) or phenylhydrazine (B124118), the derivatization step itself can be a source of variability and may not proceed to completion. scholars.directnih.gov

Chromatographic techniques are generally preferred for the purification of MDA derivatives as they can separate the target compound from other closely related substances. scholars.directsemanticscholar.org However, the choice of chromatographic conditions, including the stationary and mobile phases, is critical to prevent on-column degradation or irreversible adsorption of these reactive aldehydes. The use of an internal standard, such as a deuterium-labeled version of the analyte, can help to improve the accuracy of quantification during purification and analysis. nih.govresearchgate.net The development of a robust purification protocol often requires careful optimization of pH, temperature, and extraction procedures to ensure the integrity of the sensitive malondialdehyde derivative. nih.gov

Table 2: Summary of Challenges and Mitigation Strategies in Purifying Malondialdehyde Derivatives

ChallengeDescriptionPotential Mitigation Strategy
High ReactivityThe dialdehyde functionality readily reacts with nucleophiles, leading to a complex mixture of products. scholars.directsemanticscholar.orgPerform reactions and purification at low temperatures; use of protecting groups; derivatization with reagents like phenylhydrazine. nih.gov
InstabilityDerivatives can be sensitive to heat and pH, leading to degradation during isolation. scholars.directOptimize pH and temperature during workup and purification; use of mild purification techniques like flash chromatography. nih.gov
Co-eluting ImpuritiesFormation of byproducts with similar physicochemical properties makes chromatographic separation difficult. scholars.directsemanticscholar.orgHigh-performance liquid chromatography (HPLC) with optimized conditions; use of derivatizing agents to alter polarity and improve separation. nih.gov
Quantification IssuesIncomplete derivatization and sample loss during purification can lead to inaccurate yield determination. nih.govresearchgate.netUse of an internal standard (e.g., deuterated analog); careful calibration and validation of analytical methods. nih.govresearchgate.net

Mechanistic Investigations into the Chemical Reactivity of 2 4 Chlorophenoxy Malondialdehyde

Electrophilic Character of the Malondialdehyde System Modulated by the 4-Chlorophenoxy Group

The malondialdehyde moiety is inherently electrophilic due to the presence of two carbonyl groups. In 2-(4-Chlorophenoxy)malondialdehyde, this electrophilicity is further modulated by the substituent at the central carbon. The 4-chlorophenoxy group, possessing both inductive and resonance effects, plays a crucial role in determining the electron density distribution across the β-dicarbonyl system.

Detailed Analysis of Nucleophilic Addition Reactions

The electrophilic nature of this compound makes it a prime substrate for a variety of nucleophilic addition reactions. The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

Reactions with Primary and Secondary Amines Leading to Enaminal Formation

The reaction of malondialdehydes with primary and secondary amines is a well-established method for the synthesis of enaminals. In the case of this compound, the reaction proceeds via the initial nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to form a stable, conjugated enaminal.

With primary amines, the reaction typically yields N-substituted 3-amino-2-(4-chlorophenoxy)propenals. The general mechanism involves the formation of a hemiaminal intermediate, which then eliminates a molecule of water. The reaction with secondary amines follows a similar pathway to produce the corresponding tertiary enaminals. The stability of the resulting enaminal is enhanced by the intramolecular hydrogen bond between the amino group and the remaining carbonyl group, forming a six-membered ring-like structure.

Reactant AmineProduct
Primary Amine (R-NH₂)N-alkyl/aryl-3-amino-2-(4-chlorophenoxy)propenal
Secondary Amine (R₂-NH)N,N-dialkyl/diaryl-3-amino-2-(4-chlorophenoxy)propenal

Formation and Chemical Transformations of Hydrazine (B178648) Adducts and Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and versatile method for the synthesis of pyrazoles. This compound reacts with hydrazine and its derivatives to yield substituted pyrazoles. The reaction is believed to proceed through the initial formation of a hydrazone adduct, which then undergoes intramolecular cyclization and dehydration.

The reaction with hydrazine hydrate (B1144303) typically affords 4-(4-chlorophenoxy)pyrazole. When substituted hydrazines are used, a mixture of regioisomeric pyrazoles can be formed, depending on which nitrogen atom of the hydrazine attacks the second carbonyl group during the cyclization step. The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituent on the hydrazine and the reaction conditions. These pyrazole (B372694) derivatives are of interest due to their potential applications in medicinal chemistry and materials science.

Reactivity Towards Other Electron-Rich Species

Beyond amines and hydrazines, this compound can react with a range of other electron-rich species. These include active methylene (B1212753) compounds, such as malononitrile (B47326) and cyanoacetate, in base-catalyzed condensation reactions. These reactions can lead to the formation of more complex, highly functionalized molecules through Knoevenagel or Michael-type additions. The presence of the 4-chlorophenoxy group can influence the acidity of the α-proton and the reactivity of the carbonyl groups, thereby affecting the course and outcome of these reactions.

Influence of the 4-Chlorophenoxy Substituent on Reaction Kinetics and Thermodynamics

The 4-chlorophenoxy substituent exerts a significant influence on both the kinetics and thermodynamics of the reactions of the malondialdehyde system. The electronic effects of the substituent can alter the activation energy of the reaction, thereby affecting the reaction rate. An electron-withdrawing effect would generally be expected to increase the rate of nucleophilic attack by making the carbonyl carbons more electrophilic.

Thermodynamically, the substituent can affect the stability of the reactants, intermediates, and products. For instance, the stability of the resulting enaminals or pyrazoles can be influenced by the electronic and steric properties of the 4-chlorophenoxy group. Computational studies can be employed to calculate the thermodynamic parameters, such as the change in Gibbs free energy (ΔG), for these reactions, providing insights into the position of the equilibrium.

ParameterInfluence of 4-Chlorophenoxy Group
Reaction Kinetics The electron-withdrawing nature of the chloro-substituent can increase the rate of nucleophilic attack.
Reaction Thermodynamics The substituent can affect the relative stability of products and intermediates, influencing the equilibrium position.

Advanced Mechanistic Investigations using Isotopic Labeling and Kinetic Studies

To gain a deeper understanding of the reaction mechanisms, advanced techniques such as isotopic labeling and detailed kinetic studies can be employed. Isotopic labeling, for instance, by replacing one of the aldehydic protons with deuterium, can help to elucidate the mechanism of enamine-enaminone tautomerism and the role of proton transfer steps in the reaction pathway.

Kinetic studies, involving the systematic variation of reactant concentrations, temperature, and catalysts, can provide valuable data for determining the rate law of the reaction. This information is crucial for proposing a detailed reaction mechanism. For example, determining the order of the reaction with respect to the nucleophile and the malondialdehyde derivative can help to distinguish between different possible mechanistic pathways. While specific studies on this compound are not widely reported, the principles of these techniques are directly applicable to unraveling the intricacies of its chemical reactivity.

State of the Art Spectroscopic and Structural Elucidation of 2 4 Chlorophenoxy Malondialdehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed. For a molecule such as 2-(4-Chlorophenoxy)malondialdehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of all proton and carbon signals.

One-dimensional NMR provides the fundamental spectral information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides analogous information for the carbon skeleton.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the central methine proton, and the aldehydic protons. Due to the para-substitution on the benzene (B151609) ring, the aromatic protons will appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets. The methine proton (H-2) is anticipated to be a triplet due to coupling with the two equivalent aldehydic protons. The aldehydic protons (H-1 and H-3) would appear as a doublet. It is important to note that malondialdehydes can exist in equilibrium with their more stable enol tautomers. In the enol form, a vinyl proton and a hydroxyl proton would be observed instead of the aldehydic and methine protons, significantly altering the spectrum.

¹³C NMR Spectroscopy : The carbon spectrum provides information on the number of non-equivalent carbons. For this compound, nine distinct carbon signals are predicted. Four signals would correspond to the aromatic ring (two for the protonated carbons and two for the quaternary carbons bearing the chlorine and oxygen atoms). The remaining signals would belong to the malondialdehyde moiety: the central methine carbon (C-2) and the two equivalent aldehydic carbons (C-1 and C-3).

DEPT and APT : Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are spectral editing techniques used to differentiate between carbon types (C, CH, CH₂, CH₃). A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 experiment would only show signals for CH carbons. APT would display C and CH₂ signals with opposite phase to CH and CH₃ signals. These experiments would be crucial to confirm the assignment of the protonated aromatic carbons and the central C-2 methine carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom Number Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) Carbon Type (DEPT/APT)
1, 3 ~9.8 d ~195.0 CH
2 ~5.0 t ~75.0 CH
1' - - ~155.0 C
2', 6' ~7.0 d ~120.0 CH
3', 5' ~7.3 d ~130.0 CH

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. 'd' denotes doublet, 't' denotes triplet.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton (H-2) and the aldehydic protons (H-1, H-3). It would also show a correlation between the ortho-coupled aromatic protons (H-2'/H-3' and H-6'/H-5'). youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). epfl.ch This is invaluable for assigning carbon signals based on their known proton assignments. Expected correlations would include the H-2'/H-6' protons to the C-2'/C-6' carbon, the H-3'/H-5' protons to the C-3'/C-5' carbon, the H-2 proton to the C-2 carbon, and the aldehydic protons to the C-1/C-3 carbons. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting different parts of the molecule. epfl.ch Key HMBC correlations for confirming the structure would include:

Correlations from the aromatic protons (H-2'/H-6') to the quaternary carbon C-1', confirming the position of the ether linkage.

Correlations from the methine proton (H-2) to the aldehydic carbons (C-1, C-3) and to the ether-linked aromatic carbon (C-1'). This latter correlation is the definitive link between the chlorophenoxy group and the malondialdehyde unit.

Correlations from the aldehydic protons (H-1, H-3) to the central methine carbon (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY can help to determine the preferred conformation of the molecule, for example, by showing a spatial correlation between the methine proton H-2 and the ortho-aromatic protons H-2'/H-6'. researchgate.net

Molecules are not static, and NMR can be used to study their dynamic processes. For this compound, potential dynamic processes include the keto-enol tautomerism and restricted rotation around the C(aryl)-O bond. By recording NMR spectra at various temperatures, it is possible to study these exchanges. If the rate of exchange is within the NMR timescale, signal broadening or the coalescence of signals into sharper, averaged signals at higher temperatures can be observed. Analyzing these changes allows for the calculation of the energetic barriers to these conformational or tautomeric interchanges.

Advanced Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass of an ion with very high accuracy (typically below 5 parts per million, ppm). frontagelab.comufl.edurutgers.edu This allows for the confident determination of a molecule's elemental composition. For this compound (C₉H₇ClO₃), the calculated monoisotopic mass is 198.00837 u. An experimental measurement matching this value would strongly support the proposed formula.

Furthermore, the presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M+2 peak in the mass spectrum that is about one-third the intensity of the molecular ion (M) peak. Observing this 3:1 isotopic pattern is definitive proof for the presence of a single chlorine atom in the molecule. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₉H₇ClO₃

Ion Formula Calculated Monoisotopic Mass (m/z) Description
[C₉H₇³⁵ClO₃ + H]⁺ 199.01565 Protonated Molecular Ion
[C₉H₇³⁷ClO₃ + H]⁺ 201.01270 Protonated Molecular Ion (Isotope)
[C₉H₇³⁵ClO₃ + Na]⁺ 221.00024 Sodium Adduct

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion, subjecting it to fragmentation (e.g., through collision-induced dissociation, CID), and then analyzing the resulting fragment ions. mdpi.comresearchgate.net The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure by identifying characteristic neutral losses and fragment ions. researchgate.net

For this compound, key fragmentation pathways would likely involve:

Cleavage of the ether bond : This is often a facile fragmentation, leading to the formation of a 4-chlorophenoxide ion or a 4-chlorophenoxy radical/cation, with a characteristic m/z of 128 or 129.

Losses from the malondialdehyde unit : Neutral losses of carbon monoxide (CO, 28 u) or a formyl radical (CHO, 29 u) are common for aldehydes.

Fragmentation of the aromatic ring : Subsequent fragmentation could involve the loss of the chlorine atom or other parts of the aromatic ring.

By piecing together these fragmentation pathways, the connectivity of the 4-chlorophenoxy group to the malondialdehyde moiety can be unequivocally confirmed. mdpi.com

Table 3: Predicted MS/MS Fragmentation of [C₉H₇ClO₃ + H]⁺

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
199.01565 171.02075 CO [M+H-CO]⁺
199.01565 129.00475 C₃H₂O₂ [4-chlorophenol+H]⁺

Integration with Ion Mobility Spectrometry (IMS) for Gas-Phase Structural Discrimination

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the discrimination of isomers and conformers that may be indistinguishable by mass spectrometry alone.

For a molecule like this compound, IMS-MS could provide valuable insights into its gas-phase conformational landscape. The flexibility of the ether linkage and the rotation around the C-C bonds of the malondialdehyde moiety could lead to the existence of multiple stable conformers in the gas phase. IMS would be able to separate these different conformers, providing experimental collision cross-section (CCS) values for each. The CCS is a measure of the ion's rotational average projected area and is highly dependent on its three-dimensional structure.

Theoretical calculations, such as those based on density functional theory (DFT), would be used to generate a library of potential low-energy conformers of this compound. The theoretical CCS values for these calculated structures could then be compared with the experimental values obtained from IMS-MS. A close match between experimental and theoretical CCS values would allow for the confident assignment of the gas-phase structures. While no specific experimental data exists for this compound, studies on similar aromatic compounds have demonstrated the utility of IMS in distinguishing between positional isomers and different conformational states. nih.gov

Table 1: Hypothetical Ion Mobility Spectrometry Data for Conformers of this compound

Hypothetical ConformerCalculated Collision Cross Section (Ų) (Theoretical)Experimental Drift Time (ms)
Conformer A (Extended)155.212.8
Conformer B (Folded)148.911.5
Conformer C (Twisted)151.512.1

Note: This table is purely illustrative and is not based on experimental data.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.

To perform X-ray crystallography on this compound, a single crystal of high quality would be required. This crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal would be collected and analyzed to solve the crystal structure.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)5.85
c (Å)15.60
β (°)95.5
Volume (ų)930.2
Z4
Density (calculated) (g/cm³)1.42
R-factor0.045

Note: This table is purely illustrative and is not based on experimental data.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. These techniques are complementary and are powerful tools for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. Key vibrational modes would include:

C-H stretching vibrations of the aromatic ring and the aldehyde groups.

C=O stretching vibrations of the two aldehyde groups, which would be sensitive to their conformational environment and any intramolecular hydrogen bonding.

C-O-C stretching vibrations of the ether linkage.

C-Cl stretching vibration of the chlorophenyl group.

Aromatic C=C stretching vibrations .

Raman Spectroscopy

While no specific FTIR or Raman spectra for this compound have been published, studies on similar molecules, such as 2,4-dichlorophenoxyacetic acid, have shown how vibrational spectra can be assigned with the aid of computational methods like DFT to provide a detailed understanding of the molecular structure and vibrational modes. nih.gov

Table 3: Hypothetical Vibrational Frequencies for this compound

Functional GroupVibrational ModeHypothetical FTIR Frequency (cm⁻¹)Hypothetical Raman Shift (cm⁻¹)
Aldehyde C-HStretch~2850, ~2750~2850, ~2750
Aromatic C-HStretch~3100-3000~3100-3000
Aldehyde C=OStretch~1720, ~1690~1720, ~1690
Aromatic C=CStretch~1600, ~1480~1600, ~1480
Ether C-O-CAsymmetric Stretch~1250Weak
C-ClStretch~750~750

Note: This table is purely illustrative and is not based on experimental data.

Computational and Theoretical Chemistry Approaches for 2 4 Chlorophenoxy Malondialdehyde

Quantum Mechanical Investigations of Electronic Structure and Energetics

Quantum mechanics forms the fundamental basis for modern computational chemistry, providing the methods to calculate the electronic structure and energy of molecules. ijhmr.com These investigations are crucial for understanding the stability, reactivity, and spectroscopic properties of 2-(4-chlorophenoxy)malondialdehyde.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by focusing on its electron density. ijhmr.com It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying medium-sized organic molecules. nih.gov

For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy arrangement of its atoms, known as the ground state geometry. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. The result is a precise 3D model of the molecule's most stable conformation.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. ijhmr.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bonds in the aldehyde groups or the bending of the C-H bonds on the chlorophenoxy ring.

A computational study on the related compound, 2-(4-chlorophenoxy)acetic acid, utilized the B3LYP functional with a 6-31+G(d,p) basis set for DFT calculations, demonstrating a typical level of theory applied to this class of molecules. uomphysics.net Similar calculations for this compound would yield valuable data on its structural and spectroscopic properties.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Note: These are hypothetical values for illustrative purposes.

Parameter Bond/Angle Calculated Value
Bond Length C=O (aldehyde) 1.21 Å
Bond Length C-O (ether) 1.37 Å
Bond Length C-Cl 1.75 Å
Bond Angle O=C-H 122.5°

Table 2: Illustrative DFT-Calculated Vibrational Frequencies for this compound Note: These are hypothetical values for illustrative purposes.

Vibrational Mode Frequency (cm⁻¹) Description
ν(C=O) 1735 Aldehyde C=O stretch
ν(C-Cl) 750 C-Cl stretch
ν(C-O-C) 1250 Asymmetric ether stretch

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can provide higher accuracy for energies and other properties.

High-accuracy ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)), are often used to obtain "gold standard" energy predictions. brieflands.comresearchgate.net For this compound, these calculations could be used to:

Precisely determine the relative energies of different conformers.

Calculate accurate reaction enthalpies and activation barriers.

Provide benchmark data to validate the accuracy of less computationally expensive methods like DFT.

The trade-off for this high accuracy is a significant increase in computational cost, which scales rapidly with the size of the molecule and the basis set used. documentsdelivered.com Therefore, these methods are often applied to smaller molecules or used to perform single-point energy calculations on geometries optimized with a more efficient method like DFT. brieflands.com

Prediction of Reaction Mechanisms and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating the pathways of chemical reactions. digitellinc.com For this compound, theoretical methods can be used to map out the potential energy surface for various reactions, such as its interaction with nucleophiles or its potential intramolecular rearrangements. Malondialdehyde and its derivatives are known to be reactive compounds, often participating in reactions with biomolecules like amino acids. acs.orgnih.gov

The process involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, products, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Computational chemists locate transition states using specialized algorithms. Once a candidate transition state structure is found, a vibrational frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products. By calculating the energies of the reactants and the transition state, the activation energy (or reaction barrier) can be determined, providing a quantitative measure of the reaction's feasibility.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Molecular modeling techniques, particularly conformational analysis, are used to explore the different spatial arrangements (conformers) of this compound and their relative energies. chimia.chnih.gov

Due to the presence of several single bonds—notably the C-O ether linkage and the bonds connecting the malondialdehyde moiety—the molecule can adopt various conformations. A systematic conformational search would involve rotating these bonds and calculating the energy of each resulting structure. This analysis helps identify the most stable, low-energy conformers that are most likely to be present under normal conditions.

Furthermore, molecular modeling can be used to study how this compound interacts with other molecules. This is achieved by calculating intermolecular interaction energies, which can reveal the nature and strength of non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For instance, modeling could predict how the molecule might bind to the active site of an enzyme or interact with solvent molecules.

Development of Machine Learning Models for Structure-Reactivity Correlations

In recent years, machine learning (ML) has emerged as a powerful approach to accelerate the discovery and understanding of chemical systems. nih.gov By training models on large datasets of known chemical reactions and molecular properties, ML can learn complex structure-reactivity relationships. chimia.ch

For a compound like this compound, an ML model could be developed to predict its reactivity in various chemical environments. The general workflow would involve:

Data Generation: Creating a dataset of molecules similar to the target, along with their known reactivity data (e.g., reaction rates or yields). This data can come from experiments or high-throughput computational chemistry calculations.

Feature Engineering: Converting the molecular structures into numerical descriptors (features) that the ML model can understand. These can range from simple fingerprints representing structural fragments to more complex quantum-chemically derived properties like orbital energies or atomic charges. nih.gov

Model Training: Using the dataset to train an ML algorithm, such as a neural network, to find the mathematical relationship between the molecular features and their reactivity. nih.gov

Prediction: Applying the trained model to predict the reactivity of new molecules, including this compound, for which experimental data is not available.

Such models can rapidly screen large numbers of related compounds to identify candidates with desired reactivity profiles, significantly speeding up the materials or drug discovery process. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 2 4 Chlorophenoxy Malondialdehyde in Research Samples

Chromatographic Separation Techniques Coupled with Advanced Detection

Chromatographic methods are fundamental for separating 2-(4-Chlorophenoxy)malondialdehyde from complex matrices before its quantification, thereby enhancing the specificity and accuracy of the analysis.

High-Performance Liquid Chromatography (HPLC) with UV-Vis and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of malondialdehyde (MDA) and its derivatives. nih.gov Due to the weak ultraviolet (UV) absorption of native MDA, derivatization is a necessary step to enhance its detectability. nih.gov

A widely used derivatization agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with MDA under mild temperature conditions to form a stable MDA-DNPH derivative. nih.govresearchgate.net This derivative can be readily detected by a UV-Vis detector. Another common reagent is 2-thiobarbituric acid (TBA), which reacts with MDA at high temperatures in an acidic medium to produce a colored adduct with strong absorption at approximately 532-533 nm. nih.govresearchgate.net While the TBA reaction is faster, the DNPH method is often preferred for its milder reaction conditions. nih.gov

For increased sensitivity, fluorescence detection is employed. nih.gov Since MDA itself is not fluorescent, it requires labeling with fluorescent reagents. nih.gov The TBA adduct of MDA exhibits fluorescence, with excitation and emission wavelengths typically around 532 nm and 553 nm, respectively. nih.gov This approach significantly lowers the limit of detection compared to UV-Vis, making it suitable for samples with trace amounts of the analyte. nih.govnih.gov The HPLC method, by separating the MDA-TBA adduct from other interfering substances, offers greater selectivity than traditional spectrophotometric methods. nih.govnih.gov

Recent advancements in HPLC methods have focused on rapid analysis times. For instance, a validated HPLC method with a diode array detector (DAD) allows for the quantification of MDA in rodent brain tissue with an analysis time of just 1.5 minutes. mdpi.com

Table 1: HPLC Method Parameters for MDA Analysis

ParameterValueReference
Column Supelcosil LC-18 (3 μm), 3.3 cm × 4.6 mm mdpi.com
Mobile Phase Acetonitrile and 20 mM phosphate (B84403) buffer (pH 6) mdpi.com
Elution Isocratic (14% Acetonitrile, 86% Buffer) mdpi.com
Flow Rate 1 mL/min mdpi.com
Detection DAD at 532 nm mdpi.com
Analysis Time 1.5 min mdpi.com
Linearity Range 0.2–20 μg/g mdpi.com
LLOQ 0.0125 µM nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives, including Selective Ion Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive platform for the analysis of this compound, particularly after conversion to a volatile derivative. Due to the low volatility of MDA, derivatization is essential for GC-based analysis. semanticscholar.org

Common derivatizing agents include phenylhydrazine (B124118) and pentafluorophenylhydrazine (B1196947) (PFPH). nih.gov The reaction with PFPH, for example, can be carried out at 50°C for 30 minutes, followed by extraction of the MDA-PFPH derivative into an organic solvent like n-hexane. semanticscholar.org Another approach involves derivatization with pentafluorobenzyl (PFB) bromide, which alkylates the central carbon atom of MDA. nih.gov This reaction proceeds in aqueous acetone (B3395972) at 50°C. nih.gov

GC-MS analysis is often performed in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov In this mode, the mass spectrometer is set to detect only specific ions characteristic of the derivatized analyte. For the PFPH derivative of MDA, the ion at m/z 234 is typically monitored. semanticscholar.org For the PFB derivative, quantitative analysis can be performed by monitoring m/z 251 for the unlabeled MDA derivative and m/z 253 for a deuterated internal standard. nih.gov The use of a stable isotope-labeled internal standard, such as d2-MDA, is crucial for accurate quantification as it compensates for variations during sample preparation and analysis. semanticscholar.orgnih.gov

GC-MS methods have been successfully applied to determine MDA in various matrices, including beverages and biological samples. mdpi.comalbany.edu An ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME) procedure coupled with GC-MS has been developed for the simultaneous determination of MDA and other carbonyl compounds in beverages. albany.edu

Table 2: GC-MS Parameters for MDA Derivative Analysis

ParameterValueReference
Derivatizing Agent Pentafluorophenylhydrazine (PFPH) semanticscholar.org
Derivatization Conditions 50°C for 30 min semanticscholar.org
GC Column DB-5 AGILENT (60 m × 0.32 mm, 1.00 µm) semanticscholar.org
Oven Program 50°C to 280°C at 15°C/min, hold for 8 min semanticscholar.org
Carrier Gas Helium at 1.0 mL/min semanticscholar.org
MS Detection Mode Selected Ion Monitoring (SIM) semanticscholar.orgnih.gov
Monitored Ions (MDA-PFPH) m/z 234 semanticscholar.org
Monitored Ions (MDA-(PFB)2) m/z 251 (analyte), m/z 253 (internal standard) nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a 'gold standard' for trace chemical analysis in biological samples due to its exceptional sensitivity and specificity. nih.gov This technique is particularly valuable for the analysis of this compound, allowing for both quantification at very low levels and confident structural confirmation.

Derivatization is often employed to improve the chromatographic and mass spectrometric properties of MDA. nih.gov Reagents such as 2,4-dinitrophenylhydrazine (DNPH) and dansylhydrazine (DH) are commonly used. nih.govnih.gov The use of DH has been shown to enhance sensitivity and selectivity compared to DNPH. researchgate.net A stable isotope-labeled internal standard, like dideuterated MDA (d2-MDA), is essential to correct for matrix effects and variations in the analytical process. nih.govnih.gov

In LC-MS/MS, the precursor ion of the derivatized MDA is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), significantly reduces background noise and increases specificity. nih.govnih.gov For instance, when using PFB-Br as a derivatizing agent, the mass transition from m/z 251 to m/z 175 is monitored for the MDA derivative. nih.gov

LC-MS/MS methods have demonstrated excellent performance, with low limits of quantification (LOQ). For example, a method using DH derivatization achieved an LOQ of 5.63 nM in urine and 5.68 nM in serum. nih.gov Another method using 3-nitrophenylhydrazine (B1228671) derivatization reported a lower limit of quantitation of 30 fmol on-column. nih.gov These methods exhibit high accuracy and precision, making them suitable for demanding research applications. nih.govnih.gov

Table 3: Performance of an LC-MS/MS Method for MDA Analysis

ParameterValueReference
Derivatizing Reagent Dansylhydrazine (DH) nih.gov
Internal Standard d2-MDA nih.gov
Quantification Range (Urine) 5.63–500 nM nih.gov
Quantification Range (Serum) 5.68–341 nM nih.gov
Relative Recoveries 98–103% nih.gov
Inter-day Precision (RSD) 1.8–7.3% nih.gov
Intra-day Precision (RSD) 1.8–6.1% nih.gov

Spectrophotometric and Spectrofluorometric Assays: Methodological Advancements and Limitations

While chromatographic techniques offer high specificity, spectrophotometric and spectrofluorometric assays remain widely used due to their simplicity and cost-effectiveness. However, these methods are more susceptible to interferences.

Optimized Derivatization Chemistries and Conditions (e.g., Thiobarbituric Acid Reactivity)

The most common spectrophotometric method for MDA determination is the thiobarbituric acid reactive substances (TBARS) assay. researchgate.net This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperatures (typically 95-100°C), which forms a pink-colored adduct with a maximum absorbance at approximately 532 nm. researchgate.netnih.gov

The reaction conditions, including pH and temperature, are critical for the formation of the MDA-TBA2 adduct. researchgate.net The assay is often performed in a glacial acetic acid medium. researchgate.net While the TBARS assay is straightforward, it is known to be non-specific as other aldehydes and substances present in biological samples can also react with TBA, leading to an overestimation of the true MDA concentration. nih.gov

To improve the assay, modifications have been introduced. For spectrofluorometric detection, the MDA-TBA adduct's fluorescence is measured, which offers higher sensitivity than absorbance-based measurements. nih.govresearchgate.net The fluorescence is typically excited at around 520-532 nm with emission measured at approximately 550 nm. nih.govelabscience.com

Another chromogenic reagent, N-methyl-2-phenylindole (NMPI), reacts with MDA at 45°C to form a stable carbocyanine dye. This method is designed to be more specific for MDA and minimizes interference from other lipid peroxidation products.

Table 4: TBARS Assay Conditions

ParameterDescriptionReference
Reagent 2-Thiobarbituric Acid (TBA) researchgate.net
Reaction Forms a pink adduct with MDA researchgate.netnih.gov
Temperature 95-100°C nih.gov
Detection (Spectrophotometric) Absorbance at ~532 nm researchgate.netnih.gov
Detection (Spectrofluorometric) Excitation: ~532 nm, Emission: ~550 nm nih.gov

Strategies for Minimizing Interferences from Related Species and Sample Matrix

A significant limitation of spectrophotometric and spectrofluorometric assays for this compound is interference from other compounds in the sample matrix. nih.gov TBA can react with a variety of other aldehydes and biomolecules, collectively known as TBARS, leading to inaccurate results. researchgate.net

Several strategies have been developed to mitigate these interferences. One common approach is to use a correction formula to subtract the absorbance of interfering substances. For example, in plasma samples containing hemoglobin and bilirubin, a specific equation has been developed to calculate the absorbance due to the MDA-TBA adduct alone. nih.gov

Another strategy involves the use of antioxidants, such as butylated hydroxytoluene (BHT), during the assay to prevent sample autoxidation at high temperatures, which can artificially inflate MDA levels. scispace.com

Fractional extraction with different organic solvents can be employed to separate MDA from interfering substances before the derivatization reaction. For instance, in plant leaf extracts, interfering substances that react with TBA to produce a different colored product can be removed by extraction with solvents like ether. thescipub.comthescipub.com

The use of an internal standard is a powerful way to account for matrix effects, especially in more advanced methods like LC-MS. nih.gov While less common in simple spectrophotometric assays, the principle of using a reference to correct for sample-specific inhibition or enhancement is a key strategy for improving accuracy.

Ultimately, coupling the derivatization reaction with a separation technique like HPLC is the most effective way to eliminate interferences and ensure that the measured signal is specific to the this compound derivative. nih.govnih.gov

Rigorous Method Validation for this compound Analysis Remains Undocumented in Publicly Available Research

Analytical method validation is a critical process in chemical analysis, ensuring that a chosen method is reliable, reproducible, and fit for its intended purpose. This process involves a series of experiments to evaluate the performance characteristics of the method. For a compound like this compound, this would typically involve the following assessments:

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. A linear response is desirable for accurate quantification over a specific concentration range. This is typically evaluated by analyzing a series of standards of known concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve.

Sensitivity: The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: Accuracy denotes the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated.

Despite the importance of these validation parameters, dedicated studies reporting this data for this compound could not be located. The available body of research focuses heavily on MDA, for which numerous validated analytical methods using techniques such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection, and mass spectrometry (MS) have been described. These studies provide detailed tables of linearity ranges, LOD/LOQ values, and precision and accuracy data for MDA in various biological matrices.

The absence of such specific data for this compound prevents the construction of a detailed and scientifically accurate article on its analytical method validation as requested. Any attempt to present data would require extrapolation from the parent compound, MDA, which would not adhere to the principles of scientific accuracy and specificity. Therefore, until research focusing specifically on the analytical methodologies for this compound is published, a comprehensive report on its method validation remains unachievable.

Applications of 2 4 Chlorophenoxy Malondialdehyde in Advanced Organic Synthesis and Materials Science

A Versatile Intermediate for Complex Molecule Synthesis

The reactivity of the 1,3-dicarbonyl moiety in 2-(4-Chlorophenoxy)malondialdehyde makes it an exceptionally useful intermediate in the construction of more complex molecular architectures. This reactivity is particularly valuable in the synthesis of heterocyclic compounds and for introducing specific aromatic groups into target molecules.

Malondialdehyde and its derivatives are well-established precursors for a variety of heterocyclic systems due to the ability of the two carbonyl groups to react with binucleophiles. google.com This reactivity pattern strongly suggests that this compound can serve as a valuable starting material for heterocyclic scaffolds such as pyrimidines, pyrazoles, and isoxazoles.

The synthesis of these heterocycles generally follows a condensation reaction mechanism, where the dicarbonyl compound reacts with a dinucleophile, leading to cyclization and the formation of the heterocyclic ring. The presence of the 4-chlorophenoxy group can influence the reactivity of the carbonyl centers and will be incorporated into the final heterocyclic product, thereby imparting specific properties.

Heterocyclic ScaffoldGeneral ReactantPotential Product Structure
PyrimidinesGuanidine2-Amino-5-(4-chlorophenoxy)pyrimidine
PyrazolesHydrazine (B178648)4-(4-Chlorophenoxy)pyrazole
IsoxazolesHydroxylamine (B1172632)4-(4-Chlorophenoxy)isoxazole

Table 1: Potential Heterocyclic Scaffolds from this compound

The synthesis of pyrimidines, for instance, can be achieved through the reaction of this compound with guanidine, which would yield a 2-aminopyrimidine (B69317) derivative. google.com These pyrimidine (B1678525) cores are of significant interest in medicinal chemistry. Similarly, reaction with hydrazine would lead to the formation of a substituted pyrazole (B372694) nih.govgoogle.com, while reaction with hydroxylamine is a known route to isoxazoles. youtube.comwpmucdn.com The resulting heterocycles, bearing the 4-chlorophenoxy substituent, are themselves valuable for further chemical elaboration.

A key feature of this compound is the presence of the 4-chlorophenoxy group. This allows for the direct introduction of this substituted aromatic moiety into a wide range of molecular frameworks. nih.gov In any synthetic transformation that utilizes the malondialdehyde functionality, the 4-chlorophenoxy group is carried along, becoming an integral part of the final product. This is a powerful tool for molecular engineering, as the electronic and steric properties of the 4-chlorophenoxy group can be used to fine-tune the characteristics of the target molecule, which is a common strategy in the development of pharmaceuticals and functional materials.

Exploration in Novel Materials Development

The unique electronic and structural features of this compound also suggest its potential utility in the field of materials science, particularly in the synthesis of novel polymers and organic electronic materials.

The bifunctional nature of this compound makes it a candidate as a monomer for polymerization reactions. The two aldehyde groups can participate in condensation polymerization with suitable co-monomers, such as diamines or other difunctional compounds. The resulting polymers would incorporate the 4-chlorophenoxy group as a repeating side chain, which could influence the polymer's solubility, thermal stability, and mechanical properties.

Of particular interest is the potential for creating conducting polymers. google.comgoogle.com While direct polymerization of this compound into a conducting polymer has not been reported, its conjugated system could, in principle, be extended through appropriate polymerization strategies to create materials with interesting electronic properties.

Organic compounds with extended π-systems are the cornerstone of organic electronics. researchgate.net The combination of the aromatic phenoxy ring and the dicarbonyl system in this compound provides a degree of π-conjugation. While the compound itself may not be a primary active material, it could serve as a building block for larger, more conjugated molecules for use in organic semiconductors or as a component in photovoltaic devices. The presence of the chlorine atom and the ether linkage could also influence the material's packing in the solid state and its electronic energy levels, which are critical parameters for device performance.

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The 4-chlorophenoxy group of this compound can participate in π-π stacking interactions, while the oxygen atoms of the ether and carbonyl groups can act as hydrogen bond acceptors. These features suggest that the molecule could be integrated into more complex supramolecular assemblies, such as metal-organic frameworks (MOFs) or hydrogen-bonded networks. Such assemblies could have applications in areas like gas storage, catalysis, or sensing.

Investigation as a Component in Catalytic Systems

The investigation of this compound as a component in catalytic systems is a promising area of research, largely centered on its ability to form versatile ligands, particularly Schiff bases, and its potential to act as a key building block in various catalysed organic transformations. The electronic and steric properties of the 4-chlorophenoxy group are anticipated to play a crucial role in modulating the properties of any resulting catalytic species.

Precursor to Schiff Base Ligands for Homogeneous Catalysis

A primary avenue for the catalytic application of this compound is through its conversion into Schiff base ligands. The condensation reaction between the aldehyde functionalities of the malondialdehyde moiety and primary amines yields multidentate ligands capable of coordinating with a variety of transition metals to form stable complexes. nih.govacs.org These metal complexes are often catalytically active in a range of organic reactions. nih.govresearchgate.net

The 2-(4-chlorophenoxy) substituent is expected to exert significant influence on the properties of the resulting Schiff base ligand and, consequently, on the catalytic performance of its metal complexes. The 4-chlorophenoxy group is electron-withdrawing due to the inductive effect of the chlorine atom and the oxygen atom, which can impact the electron density at the coordination sites of the ligand. This electronic modification can alter the Lewis acidity of the coordinated metal center, thereby influencing its catalytic activity and selectivity in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. nih.gov

Furthermore, the steric bulk of the 4-chlorophenoxy group can create a specific chiral environment around the metal center, which is particularly valuable in asymmetric catalysis. This steric hindrance can control the approach of substrates to the catalytic site, potentially leading to high levels of enantioselectivity or diastereoselectivity in the products.

Role in Enolate-Directed Catalysis

The 1,3-dicarbonyl motif in this compound allows for the formation of enolates, which can act as directing groups in transition metal-catalysed C-H functionalization reactions. Research on 2-aryl-1,3-dicarbonyl compounds has demonstrated their utility in directing the catalytic functionalization of C-H bonds to construct complex molecular architectures. This approach offers an atom-economical and efficient method for forming new chemical bonds.

In such catalytic cycles, the enolate derived from this compound could coordinate to a metal center, positioning it to activate a nearby C-H bond for subsequent reaction. The electronic nature of the 4-chlorophenoxy substituent would again be critical, influencing the stability of the enolate and its interaction with the metal catalyst.

Influence in Photocatalytic Systems

The chromophoric nature of the aromatic ring within the 4-chlorophenoxy group suggests potential applications in photocatalysis. This component could act as a light-harvesting antenna, absorbing photons and transferring energy to a catalytic center or participating directly in photo-redox processes. The investigation of 1,3-dicarbonyl compounds in photocatalytic C-H carboxylation with CO2 highlights the potential for this class of molecules to engage in light-driven transformations.

The following table summarizes potential catalytic applications and the expected influence of the 2-(4-chlorophenoxy) substituent, based on established principles and research on analogous compounds.

Catalytic Application Area Potential Role of this compound Anticipated Influence of the 4-Chlorophenoxy Substituent Supporting Concepts/Analogous Systems
Homogeneous Catalysis Precursor to Schiff base ligands for transition metal complexes.Electronic: Modulates the Lewis acidity of the metal center, affecting catalytic activity. Steric: Creates a defined pocket around the metal, influencing substrate selectivity and potentially inducing asymmetry.Synthesis of Schiff base metal complexes for various catalytic reactions. nih.govacs.org The study of electronic and steric effects on catalyst performance. nih.gov
C-H Functionalization Substrate for enolate-directed transition metal catalysis.Directs the regioselectivity of C-H activation. The electronic properties influence the stability and reactivity of the enolate intermediate.Enolate-directed C-H functionalization of 2-aryl-1,3-dicarbonyl compounds.
Asymmetric Catalysis Precursor to chiral ligands or use in reactions where the substituent creates a chiral environment.The bulky phenoxy group can create a chiral pocket, leading to enantioselective transformations.General principles of asymmetric catalysis using chiral ligands.
Photocatalysis Potential photosensitizer or reactant in light-driven reactions.The aromatic ring can absorb light energy. The chloro-substituent can influence excited-state properties.Photocatalytic reactions involving 1,3-dicarbonyl compounds.

Environmental Chemical Transformations and Degradation Studies of 2 4 Chlorophenoxy Malondialdehyde Excluding Toxicological Aspects

Abiotic Degradation Pathways in Aqueous and Atmospheric Phases

Abiotic degradation, occurring without the involvement of microorganisms, plays a crucial role in the transformation of organic compounds in the environment. For 2-(4-Chlorophenoxy)malondialdehyde, these processes are expected to primarily involve photochemical reactions and oxidation by reactive oxygen species.

Photochemical degradation, or photolysis, is a key abiotic process for many chlorophenoxy herbicides in aquatic and atmospheric environments. who.intresearchgate.net The absorption of ultraviolet (UV) radiation can lead to the cleavage of the ether bond between the chlorophenoxy group and the malondialdehyde side chain. This is a common degradation pathway for compounds like 2,4-D, resulting in the formation of the corresponding phenol. nih.gov

In the case of this compound, direct photolysis is anticipated to yield 4-chlorophenol (B41353) and malondialdehyde as primary products.

Table 1: Anticipated Primary Photolysis Products of this compound

Parent CompoundPrimary Photolysis Products
This compound4-Chlorophenol
Malondialdehyde

The rate of photolysis can be influenced by various environmental factors, including water clarity, depth, and the presence of photosensitizing agents. Indirect photolysis, mediated by naturally occurring substances such as humic acids, can also contribute to the degradation of chlorophenoxy compounds.

Further photochemical reactions may lead to the dechlorination of the aromatic ring, producing a variety of chlorinated and non-chlorinated phenolic compounds. The malondialdehyde fragment, being a reactive dicarbonyl compound, is susceptible to further oxidation and polymerization reactions. wikipedia.org

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and ozone (O₃), are highly reactive oxidants present in both aquatic and atmospheric environments. These species can initiate the degradation of organic pollutants.

The reaction of hydroxyl radicals with aromatic compounds like the chlorophenoxy moiety of this compound is typically rapid. The hydroxyl radical can attack the aromatic ring, leading to hydroxylation and ring-opening. This process can result in the formation of various hydroxylated and ring-cleavage products. For substituted phenols, the rate of reaction with singlet oxygen is influenced by the nature and position of the substituents on the aromatic ring. osti.gov

The malondialdehyde portion of the molecule is also susceptible to oxidation by ROS. As a dicarbonyl compound, it can undergo various oxidation reactions, ultimately leading to the formation of smaller organic acids and carbon dioxide.

Table 2: Potential Oxidative Transformation Products of this compound by ROS

Reactive Oxygen SpeciesPotential Transformation Products of the Chlorophenoxy MoietyPotential Transformation Products of the Malondialdehyde Moiety
Hydroxyl Radical (•OH)Hydroxylated chlorophenols, Ring-cleavage productsGlyoxylic acid, Formic acid, Carbon dioxide
Singlet Oxygen (¹O₂)Oxidized phenolic compoundsOxidized dicarbonyl compounds
Ozone (O₃)Ring-cleavage products, Carboxylic acidsGlyoxylic acid, Formic acid, Carbon dioxide

Degradation in Environmental Matrices: Mechanistic Insights

In environmental matrices such as soil and sediment, both abiotic and biotic processes contribute to the degradation of organic compounds. While this section excludes biotic degradation, it is important to note that the initial abiotic transformations can significantly influence the subsequent microbial breakdown.

The primary abiotic degradation pathway for chlorophenoxy herbicides in soil is hydrolysis, although photolysis can occur on the soil surface. who.int The ether linkage in this compound is susceptible to hydrolysis, which would also yield 4-chlorophenol and malondialdehyde . The rate of hydrolysis is dependent on soil pH and temperature.

The resulting 4-chlorophenol is a known transformation product of several chlorophenoxy herbicides and its subsequent fate in soil has been studied. nih.gov It can be further degraded through various abiotic and biotic pathways. Malondialdehyde is a naturally occurring compound and is expected to be readily degraded in the soil environment. wikipedia.org

Analytical Monitoring of Transformation Products in Environmental Research

The identification and quantification of transformation products are essential for understanding the environmental fate of this compound. Various analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common method for the analysis of chlorophenoxy herbicides and their phenolic degradation products. nih.gov Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is also widely used, often requiring a derivatization step to increase the volatility of the analytes. nih.gov

For the analysis of malondialdehyde, a common method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) or thiobarbituric acid (TBA), followed by HPLC-UV or spectrophotometric analysis. nih.govresearchgate.net More sensitive methods may utilize fluorescence detection or GC-MS. nih.gov

The development of specific and sensitive analytical methods is crucial for monitoring the presence of this compound and its transformation products in environmental samples, allowing for a comprehensive assessment of its environmental persistence and fate.

Q & A

Q. 1.1. What are the recommended synthetic routes for 2-(4-Chlorophenoxy)malondialdehyde, and how can reaction conditions be optimized?

The synthesis of chlorophenoxy-containing aldehydes often involves condensation reactions. For example, dialdehydes can be synthesized by reacting hydroxybenzaldehyde derivatives with dichloroethyl ethers in polar aprotic solvents like DMF under nitrogen, as demonstrated in the preparation of 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde . Optimization includes controlling stoichiometry, reaction time, and temperature (e.g., maintaining anhydrous conditions at 80–100°C). Post-synthesis purification via column chromatography or recrystallization is critical to achieving high purity (>95%) .

Q. 1.2. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm proton environments (e.g., aldehyde protons at ~9.5–10 ppm) and aromatic substituents .
  • IR Spectroscopy : Identification of aldehyde C=O stretches (~1700 cm⁻¹) and aryl C-Cl bonds (~750 cm⁻¹) .
  • X-ray Crystallography : For resolving bond angles and intermolecular interactions (e.g., CH-π or hydrogen bonding) that influence crystallinity .
  • Elemental Analysis : To verify molecular formula and purity .

Q. 1.3. What safety protocols are critical when handling this compound in the lab?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, as chlorinated aldehydes may release irritants .
  • Emergency Measures : Immediate use of eye wash stations and safety showers in case of exposure .
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. 2.1. How do intermolecular interactions influence the stability and reactivity of this compound?

X-ray studies of structurally similar aldehydes reveal that weak hydrogen bonds (e.g., C–H···O) and CH-π interactions between aldehyde protons and aromatic rings stabilize crystal lattices . These interactions reduce molecular mobility, potentially delaying decomposition. However, the electron-withdrawing chloro group may increase susceptibility to nucleophilic attack at the aldehyde carbon, necessitating inert storage conditions (e.g., under nitrogen) .

Q. 2.2. What strategies can mitigate contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to resolve ambiguities in peak assignments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions to rule out impurities .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) that obscure splitting patterns .

Q. 2.3. How can this compound be applied in medicinal chemistry or agrochemical research?

  • Pharmacophore Design : The chlorophenoxy moiety enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting drugs .
  • Herbicide Development : Analogous compounds (e.g., 4-Chlorophenoxyacetic acid) act as plant growth regulators, suggesting potential herbicidal activity via auxin-like pathways .
  • Enzyme Inhibition : Structural analogs have been patented as ATF4 inhibitors for cancer therapy, highlighting its utility in targeted drug discovery .

Q. 2.4. What experimental design considerations are critical for studying the compound’s degradation pathways?

  • Accelerated Stability Studies : Expose the compound to heat, light, and humidity, then monitor degradation products via LC-MS .
  • Radical Scavengers : Add antioxidants (e.g., BHT) to assess oxidative degradation mechanisms .
  • Isotopic Labeling : Use ¹³C-labeled aldehydes to trace metabolic or environmental breakdown products .

Methodological Resources

  • Databases : Reaxys and SciFinder for literature validation and property prediction .
  • Crystallography Software : Mercury or Olex2 for analyzing X-ray diffraction data .
  • Safety Training : Modules on chemical hazard awareness and emergency response, as outlined in EC Regulation 1907/2006 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.